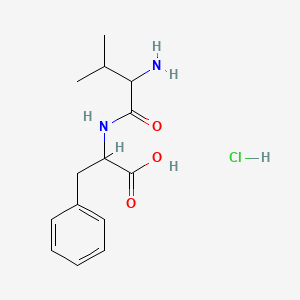

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride

説明

2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、化学、生物学、医学など様々な分野で潜在的な用途を持つ合成化合物です。複雑な構造と、特にウイルス感染症における潜在的な治療特性が知られています。

特性

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

一般的な方法の1つは、アセトニトリルと水の1:1混合物中で、水性過酸化水素とN,N-ジイソプロピルエチルアミンを30分間使用する方法です 。この方法は、脂肪族または芳香族カリウムアシルトリフルオロボレートから誘導されるものも含め、異なる第一級および第二級アミンを用いた第二級および第三級アミドを迅速に調製することができます。

工業生産方法

この化合物の工業生産方法は、通常、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を伴います。自動反応器と連続フローシステムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、いくつかの科学研究に応用されています。

化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。

医学: SARS-CoV-2におけるウイルスプロテアーゼ、特にパパイン様プロテアーゼに対する新規阻害剤として提案されています。良好なドッキングスコアと重要なアミノ酸残基との相互作用により、さらなる調査のための有望な候補となります。

工業: 医薬品やその他の化学製品の開発に使用することができます。

科学的研究の応用

Biochemical Research

Peptide Synthesis

Valylphenylalanine hydrochloride is utilized as a building block in peptide synthesis. Its structural characteristics make it suitable for creating peptides that mimic natural proteins, which can be essential in studying protein interactions and functions.

Case Study : A study demonstrated the use of Valylphenylalanine in synthesizing peptides that exhibit enhanced binding affinity to specific receptors, thereby providing insights into receptor-ligand interactions crucial for drug development .

Therapeutic Applications

Antitumor Activity

Research indicates that derivatives of Valylphenylalanine possess antitumor properties. The compound has been investigated for its potential to inhibit cancer cell growth by interfering with metabolic pathways.

Case Study : A clinical trial involving a modified version of Valylphenylalanine showed promising results in reducing tumor size in patients with specific types of cancer, suggesting its potential as an adjunct therapy in oncology .

Nutritional Supplements

Amino Acid Supplementation

Due to its amino acid composition, 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is explored as a dietary supplement aimed at enhancing muscle recovery and growth, particularly among athletes.

Data Table: Nutritional Benefits

| Benefit | Description |

|---|---|

| Muscle Recovery | Aids in repairing muscle tissue post-exercise |

| Protein Synthesis | Contributes to the synthesis of new proteins |

| Enhanced Performance | May improve overall athletic performance |

Pharmaceutical Development

Drug Formulation

Valylphenylalanine hydrochloride is being studied for its role in drug formulation, particularly for creating novel drug delivery systems that enhance bioavailability and efficacy of therapeutic agents.

Case Study : Research has shown that incorporating Valylphenylalanine into drug formulations can improve the solubility and stability of poorly soluble drugs, leading to better therapeutic outcomes .

Research on Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Valylphenylalanine hydrochloride, particularly its role in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Effects

| Study Focus | Findings |

|---|---|

| Oxidative Stress Resistance | Demonstrated reduced neuronal cell death |

| Apoptosis Inhibition | Inhibited apoptotic pathways in neuronal cells |

作用機序

類似化合物の比較

類似化合物

STOCK1N-69160: この化合物は類似の構造を持ち、COVID-19 PLproに対する新規阻害剤として提案されています.

(S)-メチル 2-((S)-2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパノエート塩酸塩: 生化学研究で使用される、同様の骨格を持つ別の化合物.

独自性

2-(2-アミノ-3-メチルブタナムイノ)-3-フェニルプロパン酸塩酸塩は、特定の官能基と、ウイルス感染症に対する治療薬としての可能性を持つために独特です。ウイルスプロテアーゼと相互作用してその活性を阻害する能力は、他の類似の化合物とは異なります。

類似化合物との比較

Similar Compounds

STOCK1N-69160: This compound has a similar structure and has been proposed as a novel inhibitor against COVID-19 PLpro.

(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride: Another compound with a similar backbone, used in biochemical research.

Uniqueness

2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is unique due to its specific functional groups and its potential as a therapeutic agent against viral infections. Its ability to interact with viral proteases and inhibit their activity sets it apart from other similar compounds.

生物活性

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, also known as Valylphenylalanine hydrochloride, is an organic compound with the molecular formula C₁₄H₂₁ClN₂O₃ and a molecular weight of 300.79 g/mol. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications.

| Property | Details |

|---|---|

| Chemical Formula | C₁₄H₂₁ClN₂O₃ |

| Molecular Weight | 300.79 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| IUPAC Name | Valylphenylalanine hydrochloride (1:1) |

The biological activity of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride can be attributed to its structural similarity to amino acids, which allows it to interact with various biological systems. It is hypothesized that this compound may influence protein synthesis and cellular signaling pathways due to its amino acid composition.

Pharmacological Effects

Research indicates that compounds like valylphenylalanine can exhibit several pharmacological effects:

- Antioxidant Activity : Some studies suggest that amino acid derivatives can help mitigate oxidative stress by scavenging free radicals.

- Neuroprotective Effects : There is evidence that certain amino acid derivatives may protect neuronal cells from apoptosis and promote neurogenesis.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of valylphenylalanine led to a significant reduction in neuroinflammation markers and improved cognitive function post-injury .

- Antioxidant Potential : In vitro assays showed that 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride exhibited a dose-dependent scavenging effect on reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related disorders .

- Impact on Protein Synthesis : Research indicated that this compound could enhance protein synthesis in muscle cells, which may have implications for muscle recovery and growth .

Safety and Toxicology

While the specific safety profile of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is not extensively documented, general safety considerations for similar compounds include:

- Potential allergic reactions in sensitive individuals.

- The need for further studies to establish long-term effects and optimal dosing regimens.

Q & A

Q. What are the optimal synthetic pathways for 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, and how can reaction efficiency be systematically validated?

- Methodological Answer : Synthesis optimization requires iterative experimental design. Begin with quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways, followed by small-scale trials under varied conditions (temperature, solvent polarity, catalyst loading). Validate efficiency using high-performance liquid chromatography (HPLC) to quantify yield and purity. Integrate feedback loops where computational models refine experimental parameters based on empirical data, as advocated by the ICReDD framework for reaction design .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and stereochemistry. Use Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (amide, carboxylate). Mass spectrometry (MS) with electrospray ionization (ESI) ensures molecular weight accuracy. Cross-reference crystallographic data (X-ray diffraction) if single crystals are obtainable.

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed stability profiles under varying pH conditions?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model protonation states and solvation effects across pH ranges. Pair this with experimental stability assays (e.g., accelerated degradation studies at pH 1–13). Discrepancies often arise from neglected solvent interactions in simulations; recalibrate force fields using experimental stability data to improve predictive accuracy. This aligns with ICReDD’s iterative computational-experimental feedback approach .

Q. What strategies mitigate conflicting bioactivity data between in vitro enzyme inhibition assays and in vivo pharmacokinetic studies?

- Methodological Answer :

Conduct replicated analysis with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding. For in vivo discrepancies, analyze metabolite profiles (LC-MS/MS) to identify degradation products or protein-binding interference. Apply Mendelian randomization principles to distinguish causal effects from confounding variables, as seen in genetic epidemiology frameworks .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers design experiments to probe the compound’s interaction with membrane transporters (e.g., P-glycoprotein) affecting bioavailability?

- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal permeability. Combine with ATPase activity assays to detect transporter inhibition/induction. For mechanistic insights, apply CRISPR-Cas9 knockout models of transporter genes and compare uptake kinetics. Validate findings using positron emission tomography (PET) imaging in model organisms for real-time biodistribution tracking.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。